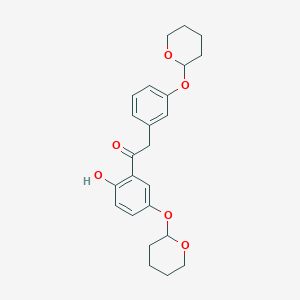

1-(2-hydroxy-5-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-2-(3-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)ethanone

Descripción

Introduction to 1-(2-Hydroxy-5-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-2-(3-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)ethanone

This compound represents a sophisticated organic molecule that exemplifies the strategic use of protecting groups in synthetic chemistry. This compound incorporates two tetrahydropyranyl ether moieties attached to distinct phenolic positions, creating a molecule with unique reactivity patterns and synthetic utility. The presence of these protecting groups allows for selective chemical manipulations while maintaining the integrity of specific hydroxyl functionalities throughout complex synthetic sequences.

The compound's design reflects fundamental principles of protective chemistry, where sensitive functional groups are temporarily masked to prevent unwanted side reactions during synthetic transformations. The tetrahydropyranyl protecting groups in this molecule demonstrate the versatility of acetal-based protection strategies, which have been extensively studied and applied in organic synthesis. Research has established that tetrahydropyranyl ethers offer excellent stability under basic and neutral conditions while remaining easily removable under mildly acidic conditions, making them ideal for complex synthetic applications.

The molecular architecture of this compound provides insights into advanced synthetic planning strategies where multiple protection steps are coordinated to achieve selective transformations. The strategic placement of tetrahydropyranyl groups on different aromatic rings creates opportunities for regioselective modifications of the underlying molecular framework. Scientific literature has documented numerous applications of similar protecting group strategies in the synthesis of complex natural products and pharmaceutical intermediates.

Chemical Identity and Structural Features

The structural features of this compound encompass a complex arrangement of functional groups that collectively define its chemical behavior and synthetic utility. The molecule contains a central ethanone linkage connecting two substituted aromatic rings, with one ring bearing both a free hydroxyl group and a protected hydroxyl group, while the other ring features a single protected hydroxyl group. This asymmetric substitution pattern creates distinct reactivity profiles for each aromatic system within the molecule.

The compound's structural complexity arises from the presence of multiple stereogenic centers associated with the tetrahydropyranyl protecting groups. Each tetrahydropyranyl moiety introduces a stereogenic carbon at the attachment point, leading to the formation of diastereomeric mixtures during synthesis. The conformational flexibility of the tetrahydropyranyl rings contributes additional structural complexity, as these six-membered rings can adopt various chair conformations that influence the overall molecular geometry and potential intermolecular interactions.

Detailed structural analysis reveals that the ethanone carbonyl group serves as a key structural element that influences both the electronic properties and the reactivity of the adjacent aromatic systems. The electron-withdrawing nature of the carbonyl group affects the nucleophilicity and electrophilicity of nearby functional groups, potentially influencing reaction selectivity and product formation in synthetic applications. The spatial arrangement of the protecting groups and the central ketone functionality creates a three-dimensional molecular architecture that determines the compound's physical properties and chemical behavior.

IUPAC Nomenclature and Molecular Formula

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, yielding the complete name 1-(2-hydroxy-5-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-2-(3-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)ethan-1-one. This comprehensive designation precisely describes the molecular structure by identifying the central ethanone backbone and systematically naming each substituent according to its position and chemical nature. The nomenclature clearly distinguishes between the free hydroxyl group at the 2-position of one aromatic ring and the protected hydroxyl groups at the 5-position of the same ring and the 3-position of the second aromatic ring.

The molecular formula C₂₄H₂₈O₆ reflects the compound's substantial molecular complexity, encompassing twenty-four carbon atoms, twenty-eight hydrogen atoms, and six oxygen atoms. This formula accounts for all structural elements including the aromatic rings, the tetrahydropyranyl protecting groups, the ethanone linkage, and both protected and unprotected hydroxyl functionalities. The molecular weight has been precisely determined as 412.48 daltons, providing essential information for analytical characterization and synthetic planning.

Table 1: Molecular Identification Data

The InChI (International Chemical Identifier) code provides a unique digital representation of the molecular structure: 1S/C24H28O6/c25-21-11-10-19(30-24-9-2-4-13-28-24)16-20(21)22(26)15-17-6-5-7-18(14-17)29-23-8-1-3-12-27-23/h5-7,10-11,14,16,23-25H,1-4,8-9,12-13,15H2. This standardized representation enables precise identification and database searching across chemical information systems, facilitating research and development activities involving this compound.

Stereochemical Configuration and Conformational Analysis

The stereochemical complexity of this compound arises primarily from the stereogenic centers present in the tetrahydropyranyl protecting groups. Each tetrahydropyranyl moiety contains an anomeric carbon that forms the ether linkage with the phenolic hydroxyl groups, creating two stereogenic centers within the molecule. The configuration at these anomeric carbons significantly influences the overall three-dimensional structure and potentially affects the compound's reactivity and physical properties.

Research on tetrahydropyranyl ether formation demonstrates that the stereochemical outcome at the anomeric carbon depends on the reaction conditions and mechanism of protection group installation. The acid-catalyzed reaction between phenolic hydroxyl groups and 3,4-dihydro-2H-pyran typically proceeds through an oxonium ion intermediate, leading to preferential formation of specific stereoisomers based on thermodynamic and kinetic factors. The resulting stereochemical mixture requires careful analytical characterization to determine the exact composition and identify potential effects on subsequent synthetic transformations.

Conformational analysis of the tetrahydropyranyl rings reveals that these six-membered rings predominantly adopt chair conformations, similar to cyclohexane derivatives. The chair conformation provides optimal bond angles and minimizes steric interactions within the ring system. However, the attachment of the aromatic phenolic oxygen to the anomeric carbon introduces additional conformational considerations, as the orientation of the aromatic ring relative to the tetrahydropyranyl ring affects the overall molecular geometry and potential intermolecular interactions.

Table 2: Stereochemical and Conformational Parameters

| Structural Element | Characteristics | Impact |

|---|---|---|

| Anomeric Carbon 1 | Stereogenic center | Creates diastereomeric mixture |

| Anomeric Carbon 2 | Stereogenic center | Affects molecular geometry |

| Tetrahydropyranyl Ring 1 | Chair conformation | Influences spatial arrangement |

| Tetrahydropyranyl Ring 2 | Chair conformation | Determines physical properties |

The conformational flexibility of the ethanone linker provides additional complexity to the overall molecular structure. Rotation around the carbon-carbon bond connecting the ketone to the aromatic rings allows for multiple conformational states, each with distinct spatial arrangements of the protecting groups and aromatic systems. This conformational freedom influences the compound's solution behavior and may affect its reactivity in synthetic applications.

Role of Tetrahydropyranyl Ether Moieties

The tetrahydropyranyl ether moieties in this compound serve critical protective functions that enable selective chemical transformations while preserving sensitive hydroxyl functionalities. These protecting groups represent acetal linkages formed through the reaction of phenolic hydroxyl groups with 3,4-dihydro-2H-pyran under acidic conditions. The resulting tetrahydropyranyl ethers provide excellent stability under basic and neutral reaction conditions while remaining readily removable under mildly acidic conditions through acid-catalyzed hydrolysis.

Research has demonstrated that tetrahydropyranyl protecting groups offer significant advantages in synthetic chemistry due to their unique combination of stability and lability. The acetal nature of these protecting groups renders them inert to strong bases, organometallic reagents, and oxidizing agents, making them ideal for protecting phenolic hydroxyl groups during reactions that would otherwise interfere with free hydroxyl functionalities. The selective protection of specific hydroxyl groups while leaving others free creates opportunities for regioselective chemical modifications that would be impossible without such protecting group strategies.

The mechanism of tetrahydropyranyl ether formation involves acid-catalyzed activation of 3,4-dihydro-2H-pyran to form a stabilized oxonium ion intermediate. The phenolic hydroxyl groups then undergo nucleophilic attack on the electrophilic carbon of this intermediate, resulting in the formation of the tetrahydropyranyl ether linkage with regeneration of the acid catalyst. This mechanism ensures efficient protection under mild conditions and provides predictable reactivity patterns for synthetic planning.

Table 3: Tetrahydropyranyl Ether Properties and Functions

| Property | Description | Synthetic Advantage |

|---|---|---|

| Chemical Stability | Inert to bases and nucleophiles | Allows basic reaction conditions |

| Acid Lability | Removable under mild acidic conditions | Enables selective deprotection |

| Formation Conditions | Room temperature, catalytic acid | Mild protection conditions |

| Stereochemistry | Forms diastereomeric mixtures | Provides structural diversity |

The deprotection of tetrahydropyranyl ethers proceeds through acid-catalyzed hydrolysis, where protonation of the acetal oxygen activates the protecting group toward cleavage. The resulting oxonium ion undergoes nucleophilic attack by water, leading to cleavage of the carbon-oxygen bond and regeneration of the free phenolic hydroxyl group. This deprotection mechanism typically employs mild acidic conditions such as dilute hydrochloric acid or p-toluenesulfonic acid in aqueous organic solvents, ensuring compatibility with other sensitive functionalities within complex molecular structures.

Propiedades

IUPAC Name |

1-[2-hydroxy-5-(oxan-2-yloxy)phenyl]-2-[3-(oxan-2-yloxy)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28O6/c25-21-11-10-19(30-24-9-2-4-13-28-24)16-20(21)22(26)15-17-6-5-7-18(14-17)29-23-8-1-3-12-27-23/h5-7,10-11,14,16,23-25H,1-4,8-9,12-13,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLDYHZMSPOICHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OC2=CC(=C(C=C2)O)C(=O)CC3=CC(=CC=C3)OC4CCCCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-(2-hydroxy-5-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-2-(3-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)ethanone, also known by its CAS number 1352306-11-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and relevant case studies associated with this compound.

The molecular formula of the compound is , with a molecular weight of 412.48 g/mol. The predicted boiling point is approximately 593.7 °C, and the density is around 1.230 g/cm³. The pKa value is estimated to be 7.99, indicating its behavior in biological systems .

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of compounds containing tetrahydro-2H-pyran moieties. These compounds exhibit significant free radical scavenging abilities, which are crucial in mitigating oxidative stress-related diseases . The structure of this compound suggests a potential for similar activity.

Anti-inflammatory Effects

Compounds with similar structural features have been investigated for their anti-inflammatory effects. The presence of hydroxyl groups in the structure may contribute to inhibition of pro-inflammatory cytokines, suggesting therapeutic potential in inflammatory diseases .

Case Studies and Research Findings

- Study on Antioxidant Capacity : A comparative study evaluated the antioxidant activity of several tetrahydro-pyran derivatives, finding that those with hydroxyl substitutions exhibited enhanced radical scavenging capabilities. This supports the hypothesis that this compound could similarly act as an effective antioxidant .

- Antimicrobial Evaluation : A study on related phenolic compounds demonstrated significant antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. Although direct testing of this specific compound is needed, the structural similarities suggest it may exhibit comparable antimicrobial effects .

- Anti-inflammatory Mechanisms : Research into phenolic compounds has shown that they can modulate inflammatory pathways by inhibiting NF-kB activation. This mechanism could be relevant for evaluating the anti-inflammatory potential of 1-(2-hydroxy-5-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-2-(3-((tetrahydro-2H-pyran-2-yloxy)phenyl)ethanone in future studies .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C24H28O6 |

| Molecular Weight | 412.48 g/mol |

| Boiling Point | ~593.7 °C |

| Density | ~1.230 g/cm³ |

| pKa | 7.99 |

| Biological Activity | Potential Effects |

|---|---|

| Antioxidant | Scavenging free radicals |

| Antimicrobial | Inhibition of bacterial growth |

| Anti-inflammatory | Modulation of cytokines |

Comparación Con Compuestos Similares

1-[2-Hydroxy-4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]ethanone (CAS 111841-07-7)

- Molecular Formula : C13H16O4

- Molecular Weight : 236.267

- Structure : Features a single phenyl ring with a hydroxyl group at the 2-position and a THP-protected hydroxyl group at the 4-position.

- Comparison : The absence of a second THP-substituted phenyl group reduces steric bulk and lipophilicity compared to the target compound. This simpler structure is more amenable to crystallization and has lower molecular complexity .

Ethanone, 1-[4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]- (CAS 16162-69-9)

- Molecular Formula : C13H16O3

- Molecular Weight : 220.264

- Structure : Lacks a free hydroxyl group; the THP substituent is at the 4-position of the phenyl ring.

Compounds with Multiple THP Substituents

1-[2,4-Dihydroxy-3-(tetrahydro-2H-pyran-2-yl)-6-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]ethanone (CAS 379)

- Structure : Contains two THP groups on a tri-substituted phenyl ring.

- This compound’s higher symmetry may enhance crystallinity compared to the target compound’s asymmetrical structure .

1-[2,4,6-Trihydroxy-3,5-bis(tetrahydro-2H-pyran-2-yl)phenyl]ethanone (CAS 380)

- Structure : Features three hydroxyl groups and two THP substituents on a single phenyl ring.

- Comparison : The higher density of polar groups (hydroxyl and THP ethers) may improve aqueous solubility relative to the target compound, which has only one free hydroxyl group .

Derivatives with Alternative Substituents

1-(2-Hydroxy-5-methoxyphenyl)-2-phenylethanone (CAS 187269-42-7)

- Molecular Formula : C15H14O3

- Molecular Weight : 242.27

- Structure : Replaces THP groups with a methoxy substituent at the 5-position.

- Comparison : The smaller methoxy group reduces steric hindrance but introduces electron-donating effects, altering electronic properties and reaction pathways (e.g., electrophilic substitution) .

1-[5-[5-Chloro-2-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-2-thienyl]ethanone

- Structure : Incorporates a thienyl heterocycle and a chloro substituent alongside a THP group.

- This compound’s synthesis requires multi-step routes, highlighting the synthetic challenges of integrating THP groups into complex heterocycles .

Key Research Findings and Data Tables

Table 1: Molecular Properties of Selected Hydroxyacetophenones

Table 2: Functional Implications of Substituents

Métodos De Preparación

Starting Materials

| Raw Material | Role | Source/Notes |

|---|---|---|

| 1-(2,5-dihydroxyphenyl)-2-(3-hydroxyphenyl)ethanone | Diphenyl ethanone precursor | Commercially available or synthesized via known routes |

| 3,4-Dihydro-2H-pyran (Dihydropyran) | Hydroxyl protecting agent | Common reagent for THP protection |

| Acid catalyst (e.g., p-toluenesulfonic acid) | Catalyzes THP protection | Used in catalytic amounts |

| Solvent (e.g., dichloromethane or tetrahydrofuran) | Reaction medium | Anhydrous conditions preferred |

Protection of Phenolic Hydroxyl Groups

- The diphenyl ethanone starting material containing free phenolic hydroxyl groups is dissolved in anhydrous solvent under inert atmosphere.

- 3,4-Dihydro-2H-pyran is added dropwise to the solution.

- A catalytic amount of acid catalyst (such as p-toluenesulfonic acid) is introduced to promote the formation of tetrahydropyranyl ethers.

- The reaction mixture is stirred at ambient temperature or slightly elevated temperature (e.g., 25–40 °C) for several hours until completion, monitored by TLC or HPLC.

- Upon completion, the reaction is quenched with a base (e.g., sodium bicarbonate) to neutralize acid.

- The product is extracted, washed, dried, and purified by column chromatography or recrystallization.

Formation of the Ethanone Backbone

- Since the ethanone moiety is present in the starting material, no additional ketone formation step is required.

- The protection step preserves the ketone functionality while masking hydroxyl groups.

Purification and Characterization

- The protected compound is purified by silica gel chromatography or recrystallization.

- Characterization includes NMR (¹H, ¹³C), IR spectroscopy to confirm the presence of THP ethers and ketone.

- Mass spectrometry confirms molecular weight (approx. 412.5 g/mol).

- Purity is typically >95% for research use.

Summary Table of Preparation Conditions

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Hydroxyl protection | 3,4-Dihydro-2H-pyran, acid catalyst (p-TsOH), anhydrous solvent, rt or 25–40 °C | Formation of tetrahydropyranyl ethers | Protects phenolic OH groups |

| Work-up | Quench with base (NaHCO3), extraction, drying | Neutralize acid, isolate product | Standard organic extraction |

| Purification | Silica gel chromatography or recrystallization | Remove impurities | Achieves >95% purity |

| Characterization | NMR, IR, MS | Confirm structure and purity | Validate product identity |

Research Findings and Notes

- The use of tetrahydro-2H-pyran protecting groups is a well-established method to mask phenolic hydroxyls due to their stability under neutral and basic conditions and facile removal under acidic conditions.

- The protection step avoids side reactions such as oxidation or unwanted condensation involving free hydroxyl groups.

- The ethanone backbone remains intact, allowing further synthetic modifications if needed.

- The compound is commercially available with high purity, indicating the robustness of this preparation method.

- Storage at 2–8 °C is recommended to maintain stability.

Q & A

Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis typically involves tetrahydropyran (THP) protection of phenolic hydroxyl groups followed by ketone bridge formation. Key steps include:

- Protection : Reacting phenolic hydroxyl groups with 3,4-dihydro-2H-pyran and pyridinium p-toluenesulfonate (PPTS) in dry dichloromethane to form THP ethers .

- Ketone formation : A coupling reaction (e.g., Claisen-Schmidt condensation) between the protected phenyl units. Post-reduction steps using reagents like lithium aluminum hydride (LAH) may refine intermediates .

- Yield optimization : Reaction temperature (0°C to reflux), solvent polarity (dichloromethane or THF), and catalyst loading (PPTS at 0.1–1.0 eq.) critically affect regioselectivity and purity .

Q. How can researchers confirm the structural integrity of THP-protected groups and the ethanone bridge?

- NMR spectroscopy : Absence of hydroxyl proton signals (~5–6 ppm) and presence of THP-specific signals (e.g., 1.4–4.0 ppm for pyranyl protons) confirm protection. The ethanone carbonyl appears at ~200–210 ppm in NMR .

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z calculated for : 448.18) and fragments corresponding to THP cleavage .

Advanced Research Questions

Q. What strategies mitigate competing side reactions (e.g., overprotection or premature deprotection) during synthesis?

- Stepwise protection : Sequential addition of 3,4-dihydro-2H-pyran to each phenolic group under controlled pH (acidic conditions with PPTS) prevents overprotection .

- Scavenging agents : Use molecular sieves or silica gel to absorb excess dihydropyran, minimizing side reactions .

- Stability testing : Monitor THP ether stability under varying temperatures and pH to identify optimal deprotection conditions (e.g., HCl in methanol) .

Q. How do solvent polarity and catalyst choice affect tetrahydropyranylation efficiency?

- Catalyst comparison : PPTS outperforms p-toluenesulfonic acid (PTSA) in dichloromethane, achieving >90% yield due to milder acidity and reduced side-product formation .

- Solvent effects : Non-polar solvents (e.g., dichloromethane) favor THP ether formation, while polar aprotic solvents (e.g., THF) may accelerate premature deprotection .

Q. What advanced techniques resolve spectral discrepancies in product identity?

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex aromatic/THP regions .

- X-ray crystallography : Definitive structural confirmation, as demonstrated for related THP-containing compounds (e.g., bond angles and torsion angles) .

- DFT calculations : Predict / NMR shifts to validate experimental data .

Q. What challenges arise in scaling synthesis from milligram to gram scale, and how are they addressed?

- Exothermic reactions : Use jacketed reactors with controlled cooling during THP protection to manage heat generation .

- Purification : Replace column chromatography with recrystallization or fractional distillation for large-scale intermediates .

- Reproducibility : Automated syringe pumps for reagent addition and in-line FTIR monitoring ensure consistent reaction progress .

Q. How can researchers analyze competing reaction pathways in multi-component syntheses?

- Kinetic studies : Use stopped-flow NMR or LC-MS to track intermediate formation rates in reactions involving arylamines, aldehydes, and diketones .

- Isotopic labeling : -labeled dihydropyran traces protection/deprotection pathways via mass spectrometry .

Methodological Tables

Q. Table 1. Key Reaction Conditions for THP Protection

| Parameter | Optimal Range | Impact on Yield | Reference |

|---|---|---|---|

| Catalyst (PPTS) | 0.2–0.5 eq. | Maximizes THP ether formation | |

| Solvent | Dry dichloromethane | Reduces hydrolysis | |

| Temperature | 0°C → room temperature | Balances kinetics/stability |

Q. Table 2. Analytical Benchmarks for Structural Validation

| Technique | Key Observations | Reference |

|---|---|---|

| NMR | THP protons: 1.4–4.0 ppm | |

| HRMS | m/z 448.18 () | |

| X-ray diffraction | Confirms dihedral angles |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.